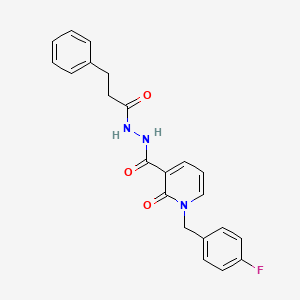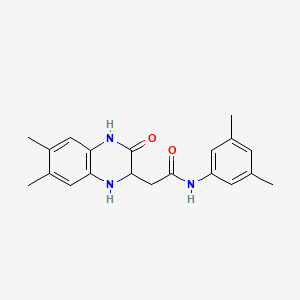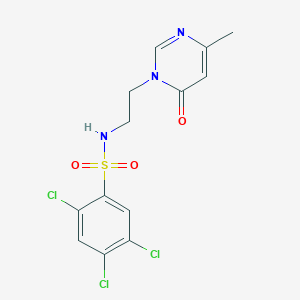
1-(4-fluorobenzyl)-2-oxo-N'-(3-phenylpropanoyl)-1,2-dihydropyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzyl)-2-oxo-N'-(3-phenylpropanoyl)-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C22H20FN3O3 and its molecular weight is 393.418. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorobenzyl)-2-oxo-N'-(3-phenylpropanoyl)-1,2-dihydropyridine-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorobenzyl)-2-oxo-N'-(3-phenylpropanoyl)-1,2-dihydropyridine-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Spectrochemical and Theoretical Approaches for Sensors
One area of application for related acylhydrazone derivatives involves the development of sensors for detecting specific ions. For instance, acylhydrazone compounds have been synthesized and characterized for their potential as fluoride ion sensors. These compounds exhibit a specific response towards fluoride ions when studied through colorimetric and spectrofluorometric methods. The interaction with fluoride ions has been further analyzed using fluorescence spectroscopy and theoretical calculations, providing insights into the binding affinity and mechanism of action (Jose et al., 2018).
Synthesis of Glycopeptides
Another application involves the use of fluorobenzoyl groups as protective groups in the synthesis of glycopeptides. This approach aims to suppress beta-elimination of O-linked carbohydrates. The fluorobenzoyl groups offer advantages in glycosidic bond formation, including high stereoselectivity and reduced formation of ortho esters, while also being easier to remove, which is beneficial in the synthesis of complex biomolecules (Sjölin & Kihlberg, 2001).
Novel Synthesis Pathways
Research has also explored novel synthesis pathways for creating compounds with potential pharmaceutical applications. For example, a synthetic pathway leading to 4-fluoropyridines has been developed, utilizing 2-fluoroallylic alcohols in a series of rearrangements. This method provides a route to synthesize compounds with aryl substituents, which are of interest for pharmaceutical development due to their potential biological activities (Wittmann et al., 2006).
Catalytic and Magnetic Properties
Compounds within this class have also been studied for their catalytic and magnetic properties. For instance, Cu(II) complexes with aroylhydrazone ligands rich in N-donor sites have been synthesized and analyzed for their magnetic properties and catalytic performance in oxidation reactions. Such studies highlight the potential of these complexes in catalysis and materials science (Sutradhar et al., 2019).
Antagonist Molecular Probes
Furthermore, derivatives of 1,4-dihydropyridines have been designed as molecular probes for A3 adenosine receptors, demonstrating the potential of this chemical framework in the development of selective receptor antagonists. These compounds could serve as tools for studying receptor function and as leads for therapeutic agent development (Li et al., 1999).
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N'-(3-phenylpropanoyl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c23-18-11-8-17(9-12-18)15-26-14-4-7-19(22(26)29)21(28)25-24-20(27)13-10-16-5-2-1-3-6-16/h1-9,11-12,14H,10,13,15H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOKSEFCLMHNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-2-oxo-N'-(3-phenylpropanoyl)-1,2-dihydropyridine-3-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2704894.png)
![2-[2-(4-Phenoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2704895.png)

![3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine](/img/structure/B2704900.png)
![N-(4-Fluorophenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2704902.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2704903.png)
![(4-(2-chlorophenyl)piperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone](/img/structure/B2704904.png)
![1-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2704906.png)
![(5-Bromopyridin-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2704907.png)
![N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide](/img/structure/B2704908.png)


![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2704915.png)
